molecular formula C10H15NO3 B3021040 (Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid CAS No. 21477-59-8

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid

Cat. No.: B3021040
CAS No.: 21477-59-8
M. Wt: 197.23 g/mol
InChI Key: DEWAGGNAHQGYBD-SREVYHEPSA-N
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Description

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid is an organic compound with a molecular formula of C10H15NO3 This compound is characterized by the presence of a cyclohexylamino group attached to a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid typically involves the reaction of cyclohexylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or water

    Catalyst: No specific catalyst is required for this reaction

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted amides or esters

Scientific Research Applications

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A related compound with a similar cyclohexylamino group but lacking the oxobut-2-enoic acid moiety.

    Maleic Acid: Shares the but-2-enoic acid backbone but lacks the cyclohexylamino group.

Uniqueness

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid is unique due to the combination of the cyclohexylamino group and the oxobut-2-enoic acid backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.

Properties

IUPAC Name

(Z)-4-(cyclohexylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12)(H,13,14)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWAGGNAHQGYBD-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301250059
Record name (2Z)-4-(Cyclohexylamino)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21477-59-8
Record name (2Z)-4-(Cyclohexylamino)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21477-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z)-4-(Cyclohexylamino)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301250059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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